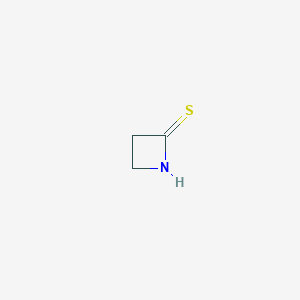
Azetidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidine-2-thione is a heterocyclic compound containing a four-membered ring with three carbon atoms and one nitrogen atom, along with a thione group (C=S)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Azetidine-2-thione can be synthesized through several methods, including cyclization reactions and nucleophilic substitution. One common method involves the cyclization of β-amino thiocarboxylic acids under acidic conditions. Another approach is the reaction of azetidine-2-one with Lawesson’s reagent, which converts the carbonyl group to a thione group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using β-amino thiocarboxylic acids. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures.
Analyse Chemischer Reaktionen
Types of Reactions: Azetidine-2-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen or carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Azetidine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have shown its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of new antibiotics and anticancer drugs.
Industry: It is used in the production of polymers and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of azetidine-2-thione involves its interaction with various molecular targets. The thione group can form strong interactions with metal ions and enzymes, inhibiting their activity. This property is particularly useful in the development of enzyme inhibitors and metal chelators. The ring strain in the four-membered ring also contributes to its reactivity, making it a valuable intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Azetidine-2-one: Similar in structure but contains a carbonyl group instead of a thione group.
Aziridine: A three-membered ring with one nitrogen atom, less stable due to higher ring strain.
Pyrrolidine: A five-membered ring with one nitrogen atom, more stable and less reactive.
Uniqueness: Azetidine-2-thione is unique due to its combination of a four-membered ring and a thione group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role as a versatile building block in organic synthesis make it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
111915-47-0 |
|---|---|
Molekularformel |
C3H5NS |
Molekulargewicht |
87.15 g/mol |
IUPAC-Name |
azetidine-2-thione |
InChI |
InChI=1S/C3H5NS/c5-3-1-2-4-3/h1-2H2,(H,4,5) |
InChI-Schlüssel |
PVWAHAQOSYBJPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


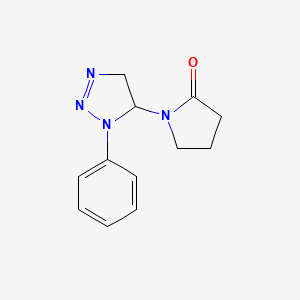
![4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14304279.png)
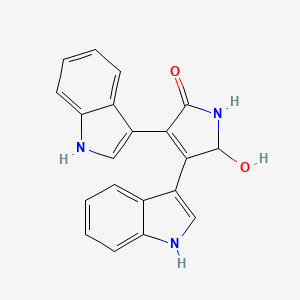
![3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14304295.png)
![2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14304304.png)
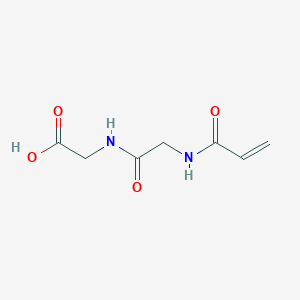
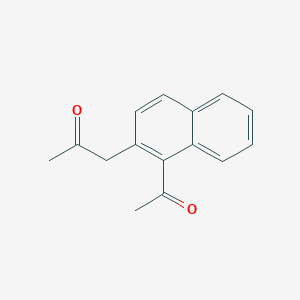
![1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid](/img/structure/B14304327.png)
![2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14304338.png)
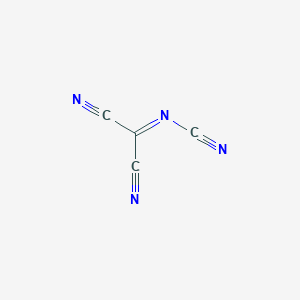

![(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]](/img/structure/B14304360.png)

![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
